molecular formula C13H11BrN2O2S B3011338 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1396848-60-4

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B3011338
CAS No.: 1396848-60-4
M. Wt: 339.21
InChI Key: MTDFGSADGBKULB-UHFFFAOYSA-N
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Description

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O2S and its molecular weight is 339.21. The purity is usually 95%.
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Biological Activity

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H11BrN2O2S and a molecular weight of 339.21 g/mol, this compound is structurally related to other thiazole derivatives known for their diverse pharmacological properties.

  • IUPAC Name : 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
  • CAS Number : 1396848-60-4
  • Molecular Formula : C13H11BrN2O2S
  • Molecular Weight : 339.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. Research indicates that compounds with similar structural motifs often exhibit anticancer and antimicrobial properties due to their ability to inhibit critical cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92
This compoundTBDTBD

Case Study : A study on thiazole-based compounds demonstrated that the presence of electron-donating groups significantly enhances anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.

Research Findings :

  • A series of substituted thiazole compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin.
  • The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance the antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the thiazole and benzene rings are crucial for biological activity. For example:

  • Electron-Drawing Groups : Enhance binding affinity and potency against cancer cell lines.
  • Electron-Donating Groups : Improve solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide exhibits notable antimicrobial properties. The compound's efficacy against various bacterial strains has been tested, revealing promising results.

Case Study: Antimicrobial Evaluation

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 μg/mL
Escherichia coli0.5 - 1.0 μg/mL

The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death. This suggests potential for development into antibacterial agents.

Anticancer Research

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
Cell LineIC50 Value (μM)
MCF-710
A54915

These findings indicate that the compound may serve as a lead structure for the development of new anticancer drugs.

Synthetic Applications

This compound can be utilized as an intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions to form various derivatives.

Synthetic Pathways

Common synthetic routes include:

  • Substitution Reactions : The bromine atom can be replaced with amines or thiols.
Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium hydride (NaH), DMFReflux
OxidationPotassium permanganate (KMnO4)Acetic acid medium
ReductionSodium borohydride (NaBH4)Ethanol solvent

These reactions enable the production of a variety of functionalized compounds useful in pharmaceuticals and agrochemicals.

While the compound shows potential therapeutic applications, it is essential to consider its toxicity profile. Studies have indicated that it may cause skin irritation and is harmful if swallowed.

Toxicity Profile

  • Acute Toxicity : H302 (harmful if swallowed)
  • Skin Irritation : H315 (causes skin irritation)

Properties

IUPAC Name

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-9-4-2-1-3-8(9)12(17)16-13-15-10-5-6-18-7-11(10)19-13/h1-4H,5-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDFGSADGBKULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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